L-Ccg-I
Overview
Description
L-Ccg-I is an extended isomer of conformationally restricted glutamate analog . It is a potent agonist for mGluR2 with an EC50 value of 0.3 nM . It can be used for the research of the mGluR family .
Synthesis Analysis
The synthesis of this compound involves the control of the absolute stereochemistry of three contiguous stereocenters in a single step . The enantioselective synthesis of this compound has been achieved by efficiently utilizing natural menthol as the chiral auxiliary in a γ-Br-R,β-unsaturated ester .Molecular Structure Analysis
The molecular formula of this compound is C6H9NO4 . Its average mass is 159.140 Da and its monoisotopic mass is 159.053162 Da .Physical and Chemical Properties Analysis
This compound has 5 hydrogen bond acceptors and 3 hydrogen bond donors . Its molecular weight is 159.05 .Scientific Research Applications
1. Role in Neuroscience Research
L-Ccg-I has significant applications in neuroscience research. It is a potent metabotropic glutamate receptor agonist and has been utilized to study its effects on neuronal events. For instance, this compound can depress monosynaptic excitation in spinal motoneurons at concentrations lower than those causing postsynaptic depolarization. This characteristic makes it a useful probe in neuroscience, particularly in understanding synaptic transmission and neuropharmacology (Shinozaki & Ishida, 1993).
2. Impact on Learning and Memory
Research has demonstrated the role of this compound in learning and memory processes. A study assessing the effects of this compound in a Morris water escape task with rats found that it can influence learning abilities. The study suggested that this compound, acting as a selective agonist of the metabotropic glutamate receptor, could impair the acquisition of learning tasks when administered in high doses (van der Staay et al., 1995).
3. Use in Cancer Research
In the broader scope of scientific research, this compound and related compounds have implications in cancer research. They are part of the small molecules investigated under initiatives like the National Cancer Institute's Initiative for Chemical Genetics. These initiatives aim to accelerate the discovery of cancer-relevant probes and facilitate new scientific collaborations (Tolliday et al., 2006).
4. Synthesis and Chemical Studies
The synthesis of this compound has been a topic of interest in chemical research. A study detailed the 12-step synthesis process of this compound, which involves key steps like Sharpless's asymmetric dihydroxylation reaction and stereochemically controlled cyclopropanation. This research contributes to the understanding of the chemical structure and synthesis pathways of this compound (Ma & Ma, 1997).
Mechanism of Action
Future Directions
The enhancement of GABA release by L-Ccg-I might reflect the presence on cortical nerve endings of GABAB/group I mGlu receptor heteromers with distinct pharmacological properties . Activation of these heteromeric receptors might modify the function of the GABAB receptor in such a way that it facilitates GABAergic transmission . This effect might be useful under conditions of excessive glutamatergic activity .
Properties
IUPAC Name |
2-[amino(carboxy)methyl]cyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO4/c7-4(6(10)11)2-1-3(2)5(8)9/h2-4H,1,7H2,(H,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZOVEPYOCJWRFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20944912 | |
Record name | 2-[Amino(carboxy)methyl]cyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20944912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22255-17-0, 117857-93-9 | |
Record name | (alpha-Carboxycyclopropyl)glycine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022255170 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[Amino(carboxy)methyl]cyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20944912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-trans-alpha-Amino-2-carboxycyclopropaneacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034442 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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